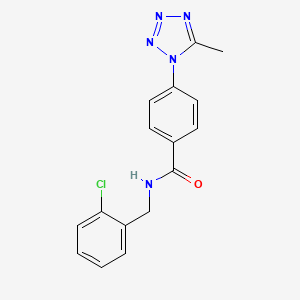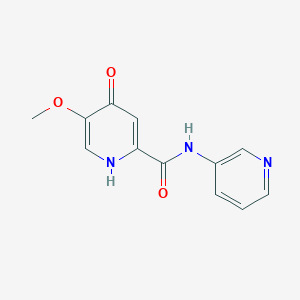![molecular formula C19H23N5O3 B10995536 N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10995536.png)
N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring, a phenyl group, and a methoxypyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridin-3-amine with an appropriate acylating agent to form an intermediate, which is then coupled with 4-phenylpiperazine under suitable conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield pyridine carboxylic acids, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide: This compound shares the methoxypyridine moiety and has similar biological activity.
3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol: Another compound with a methoxypyridine group, used in medicinal chemistry.
Uniqueness
N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to interact with multiple molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-27-18-8-7-15(13-20-18)22-17(25)14-21-19(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,26)(H,22,25) |
InChI Key |
QUVBXUQCHVOXNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-4-piperidinyl}-1,2-benzisoxazole](/img/structure/B10995458.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10995467.png)

![N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10995495.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B10995497.png)
![5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B10995501.png)
![3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B10995505.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995520.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B10995527.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10995528.png)

![2-(6-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10995541.png)
![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-5-carboxamide](/img/structure/B10995547.png)
